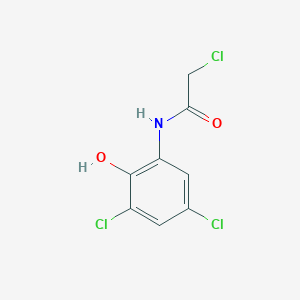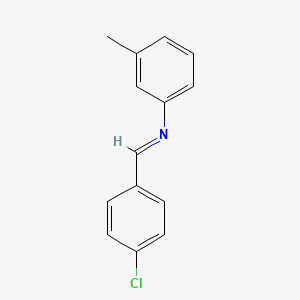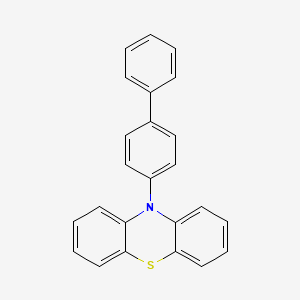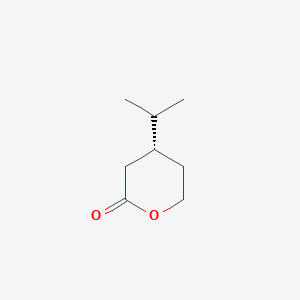
Agn-PC-0lpa3A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Agn-PC-0lpa3A is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a subject of interest for researchers in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Agn-PC-0lpa3A involves several steps, including the preparation of precursor materials and the execution of specific reaction conditions. One common method involves the use of silver nitrate (AgNO3) and a suitable ligand to form the desired compound. The reaction typically takes place in an aqueous solution under controlled temperature and pH conditions to ensure the formation of this compound.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis techniques such as emulsification and nanoprecipitation. These methods allow for the production of the compound in significant quantities while maintaining its purity and stability. The use of advanced purification techniques, such as dialysis and ultracentrifugation, ensures that the final product meets the required standards for various applications .
化学反応の分析
Types of Reactions: Agn-PC-0lpa3A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of specific reagents and reaction conditions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents such as sodium borohydride (NaBH4). The reactions typically occur under controlled temperature and pressure conditions to ensure the desired outcomes.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield silver oxide (Ag2O) as a product, while reduction reactions may result in the formation of elemental silver (Ag) .
科学的研究の応用
Agn-PC-0lpa3A has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used as a catalyst in various reactions due to its unique electronic properties. In biology, this compound is studied for its potential antimicrobial and anticancer properties. In medicine, it is explored for its use in drug delivery systems and diagnostic imaging. In industry, this compound is utilized in the production of high-performance materials and nanotechnology applications .
作用機序
The mechanism of action of Agn-PC-0lpa3A involves its interaction with specific molecular targets and pathways. In biological systems, this compound can interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. This property is exploited in its antimicrobial and anticancer applications, where the compound induces oxidative stress in target cells, leading to their destruction .
類似化合物との比較
Agn-PC-0lpa3A can be compared with other similar compounds, such as silver pentazolate (AgN5) and silver azide (AgN3). These compounds share some similarities in their chemical structure and reactivity but differ in their specific applications and properties. For example, AgN5 is known for its high-energy density and potential use in explosive materials, while AgN3 is studied for its unique crystal structure and stability under high-pressure conditions .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique properties and reactivity make it a valuable subject of study for researchers in chemistry, biology, medicine, and industry. Continued research on this compound will likely uncover new applications and enhance our understanding of its mechanisms and interactions.
特性
CAS番号 |
7242-29-7 |
|---|---|
分子式 |
C21H28O2SSi |
分子量 |
372.6 g/mol |
IUPAC名 |
[10-(benzenesulfonyl)-9-tetracyclo[6.2.1.12,5.01,6]dodec-6-enyl]-trimethylsilane |
InChI |
InChI=1S/C21H28O2SSi/c1-25(2,3)19-15-12-18-14-9-10-16(11-14)21(18,13-15)20(19)24(22,23)17-7-5-4-6-8-17/h4-8,12,14-16,19-20H,9-11,13H2,1-3H3 |
InChIキー |
IPPGWCQMHJIQOR-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1C2CC3(C1S(=O)(=O)C4=CC=CC=C4)C5CCC(C5)C3=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


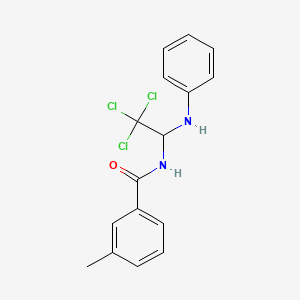

![4-[(E)-(4-bromophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-amine](/img/structure/B11952927.png)

![2,3,6,7-Tetraphenyltetrahydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dione](/img/structure/B11952950.png)
![1,4-Naphthalenedione, 2-[(3-acetylphenyl)amino]-3-chloro-](/img/structure/B11952951.png)



